

# Dodecanedioic Acid-13C12: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Dodecanedioic Acid-13C12

Cat. No.: B565743

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dodecanedioic acid-13C12** (DDDA-13C12) is a stable isotope-labeled version of dodecanedioic acid (DDDA), a naturally occurring C12  $\alpha,\omega$ -dicarboxylic acid. In DDDA-13C12, all twelve carbon atoms are replaced with the heavy isotope of carbon, 13C. This isotopic labeling makes it a powerful tool for researchers, particularly in the fields of metabolic research, drug development, and nutritional science. The incorporation of 13C allows for the precise tracing of the molecule and its metabolites through biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Unlabeled dodecanedioic acid has been investigated for its potential as an alternative energy substrate, its role in managing non-insulin-dependent diabetes mellitus, and its therapeutic effects on metabolic-associated liver disease.[1][2][3] DDDA is metabolized in the body and can serve as a fuel source.[4] The 13C12-labeled variant allows for detailed studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its impact on various metabolic pathways.

## Chemical and Physical Properties

**Dodecanedioic Acid-13C12** is a solid at room temperature.[5] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_{12}\text{H}_{22}\text{O}_4$	[6]
Molecular Weight	242.21 g/mol	[5][6][7]
CAS Number	1173019-20-9	[5][6][7]
Isotopic Purity	99 atom % $^{13}\text{C}$	[5]
Appearance	Solid	[5]
Synonyms	1,10-Decanedicarboxylic Acid- $^{13}\text{C}_{12}$ , 1,10-Dicarboxydecane- $^{13}\text{C}_{12}$ , Corfree M 2- $^{13}\text{C}_{12}$	[6][7]

## Applications in Research

The primary application of **Dodecanedioic Acid- $^{13}\text{C}_{12}$**  lies in its use as a tracer in metabolic research. Its labeled carbon backbone enables scientists to follow its metabolic fate, providing insights into fatty acid oxidation, dicarboxylic acid metabolism, and its interactions with other metabolic pathways.

## Metabolic Flux Analysis (MFA)

$^{13}\text{C}$ -Metabolic Flux Analysis ( $^{13}\text{C}$ -MFA) is a key technique that utilizes stable isotope-labeled substrates like DDDA- $^{13}\text{C}_{12}$  to quantify the rates (fluxes) of metabolic reactions within a cell or organism. By introducing DDDA- $^{13}\text{C}_{12}$  and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.

## Elucidating Metabolic Pathways

Studies have shown that dodecanedioic acid can be metabolized via  $\beta$ -oxidation, similar to fatty acids, ultimately feeding into the Krebs cycle.[8] Using DDDA- $^{13}\text{C}_{12}$  allows for the direct observation and quantification of this process. It can help answer questions about the efficiency of its metabolism in different tissues and under various physiological or pathological conditions.

## Investigating Therapeutic Potential

Unlabeled dodecanedioic acid has shown promise in ameliorating symptoms of metabolic disorders.[2][3] DDDA-13C12 can be used in preclinical and clinical studies to understand the mechanisms behind these therapeutic effects. For example, it can be used to trace the extent to which it is used as an energy source in diabetic individuals or its impact on hepatic lipid metabolism in liver diseases.

## Experimental Protocols

While specific, detailed experimental protocols for the use of **Dodecanedioic Acid-13C12** are not widely published, a general methodology for a metabolic tracing study can be outlined based on established 13C-MFA protocols.

## In Vivo Administration and Sample Collection

- **Subject Preparation:** Animal or human subjects are typically fasted overnight to ensure a baseline metabolic state.
- **Administration:** **Dodecanedioic Acid-13C12**, dissolved in a suitable vehicle, is administered orally or via intravenous infusion. The dosage and infusion rate would be determined by the specific research question and subject model.[2][4]
- **Sample Collection:** Blood, urine, and tissue samples are collected at various time points post-administration.[2][4] Blood samples are often collected to analyze plasma for the presence of the labeled compound and its metabolites. Urine is collected to assess excretion. Tissue biopsies can provide insights into tissue-specific metabolism.

## Sample Analysis: Mass Spectrometry and NMR

- **Metabolite Extraction:** Metabolites are extracted from the collected biological samples using appropriate solvent systems.
- **Derivatization:** For gas chromatography-mass spectrometry (GC-MS) analysis, metabolites are often derivatized to increase their volatility.
- **Mass Spectrometry (MS) Analysis:** The isotopic enrichment of dodecanedioic acid and its downstream metabolites is determined using MS. The mass shift of +12 compared to the unlabeled compound allows for its clear identification and quantification.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^{13}\text{C}$ -NMR can also be used to determine the position of the  $^{13}\text{C}$  label within metabolites, providing more detailed information about the metabolic pathways involved.

## Data Analysis and Modeling

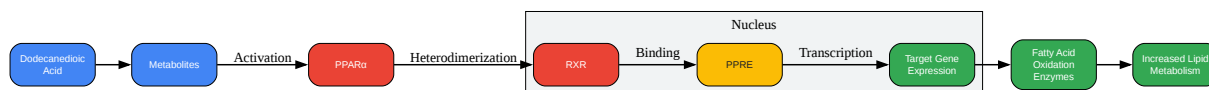
The isotopic labeling data obtained from MS or NMR is used in computational models to calculate metabolic fluxes. This involves comparing the experimentally measured labeling patterns to those predicted by a metabolic network model and adjusting the flux values in the model to achieve the best fit.

## Signaling Pathways

Dicarboxylic acids, including dodecanedioic acid, are known to influence cellular signaling pathways, particularly those involved in metabolism and inflammation.

## Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that dodecanedioic acid or its metabolites can activate PPAR $\alpha$ , which is highly expressed in the liver and is a key regulator of fatty acid oxidation.



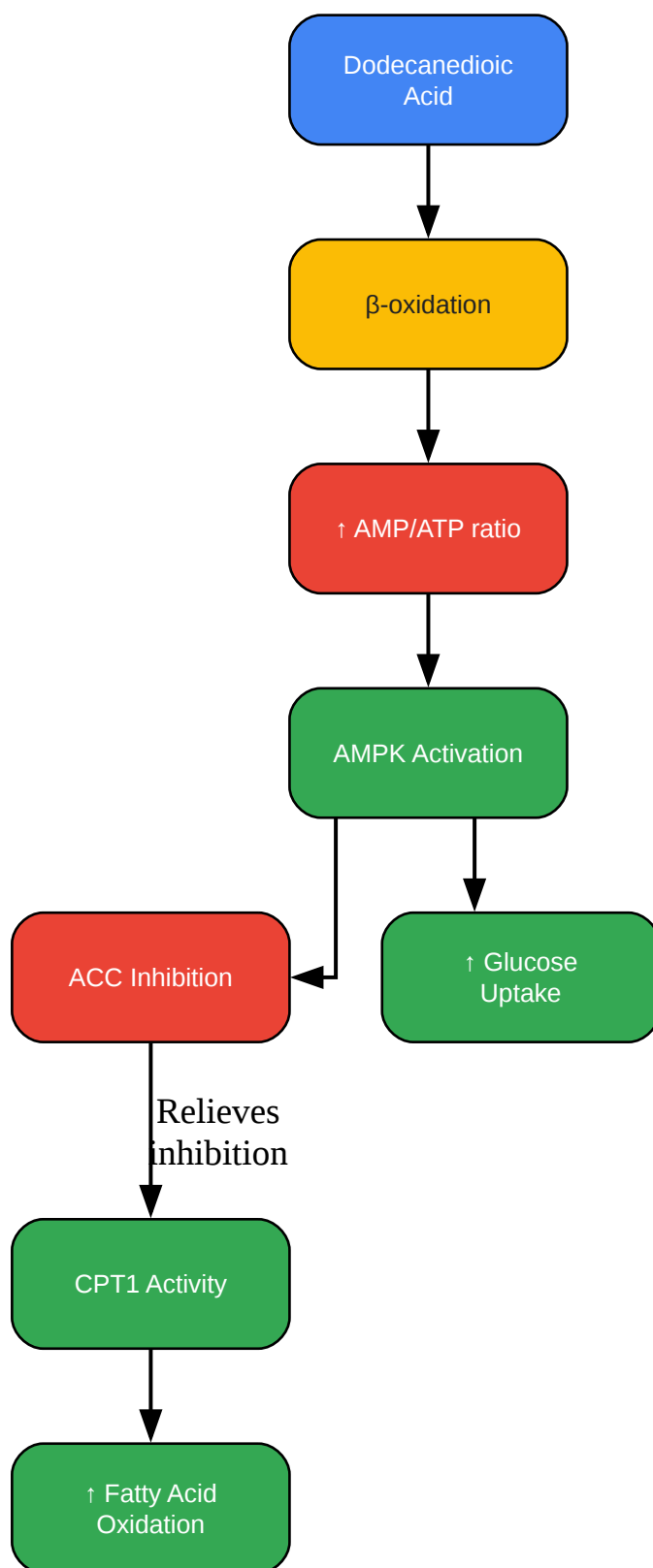
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Caption: Putative PPAR $\alpha$  signaling pathway activated by Dodecanedioic Acid.

## AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor in cells. It is activated when cellular energy levels are low (high AMP/ATP ratio). Activation of AMPK stimulates catabolic pathways that generate ATP, such as

fatty acid oxidation, and inhibits anabolic pathways that consume ATP. Some studies suggest that fatty acids can influence AMPK activity. Dodecanedioic acid, by providing a substrate for oxidation and potentially altering the cellular energy state, may modulate the AMPK signaling pathway.

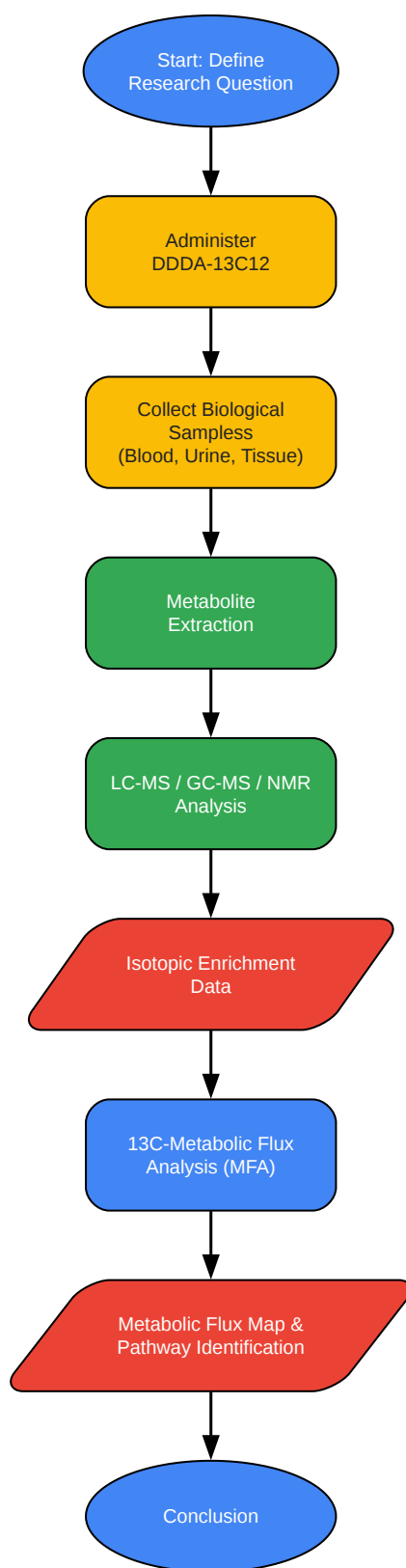


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Caption: Potential modulation of the AMPK signaling pathway by Dodecanedioic Acid.

## Experimental Workflow

The following diagram illustrates a general experimental workflow for a metabolic tracing study using **Dodecanedioic Acid- $^{13}\text{C}12$** .



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Caption: General experimental workflow for a **Dodecanedioic Acid-13C12** tracing study.



## Conclusion

**Dodecanedioic Acid-13C12** is a valuable research tool for scientists and drug development professionals interested in metabolism. Its stable isotope label allows for precise and quantitative tracing of its metabolic fate, providing a deeper understanding of fatty acid and dicarboxylic acid metabolism. By employing techniques like 13C-Metabolic Flux Analysis, researchers can elucidate the impact of this molecule on complex metabolic networks and its potential therapeutic applications in various diseases. The ability to track its journey through signaling pathways such as those involving PPAR and AMPK further enhances its utility in uncovering the molecular mechanisms of metabolic regulation.

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